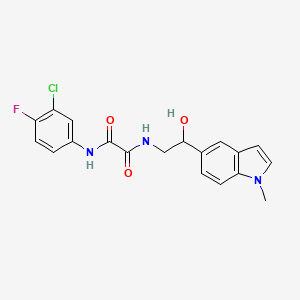

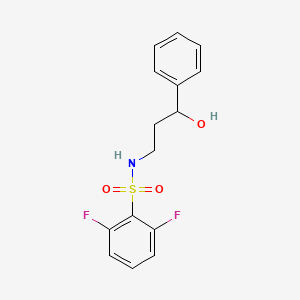

![molecular formula C13H12N4O3 B2507966 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2210053-87-3](/img/structure/B2507966.png)

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Azetidinones and triazoles are significant in catalysis and organic synthesis. For instance, the use of a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions demonstrates the utility of triazole derivatives in facilitating organic reactions under mild conditions, such as low catalyst loadings and room temperature operations, which are crucial for synthesizing complex organic molecules efficiently (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Antimicrobial and Anticonvulsant Activities

Compounds containing azetidinone and triazole rings have shown potential antimicrobial and anticonvulsant activities. A study on novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles revealed moderate antibacterial and antifungal activities, alongside excellent anticonvulsant activity, highlighting the therapeutic potential of these structures in drug development (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Drug-likeness and ADME Properties

The synthesis and characterization of compounds containing benzo[d][1,2,3]triazole structures for in silico ADME prediction properties and in vitro microbial investigation have been explored. This research aims to evaluate the drug-likeness properties of these compounds, indicating their potential as lead compounds in drug discovery processes (Pandya et al., 2019).

Ligand Efficiency in Chemical Reactions

The use of N-acylbenzotriazole as an efficient ligand in copper-catalyzed O-arylation to produce diverse benzoxazoles showcases the role of triazole derivatives in enhancing the efficiency of chemical reactions, providing a pathway for the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Singh et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds with benzodioxole and triazole moieties have been reported to exhibit anticancer activity

Mode of Action

Compounds with similar structures have been reported to interact with cancer cells . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

Compounds with similar structures have been reported to induce cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may affect the cell cycle regulation pathway and the apoptosis pathway.

Pharmacokinetics

Compounds with similar structures have been reported to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable distribution properties

Result of Action

Compounds with similar structures have been reported to induce cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.

Eigenschaften

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c18-13(9-1-2-11-12(5-9)20-8-19-11)16-6-10(7-16)17-14-3-4-15-17/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHZWMYTUZJRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)

![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)